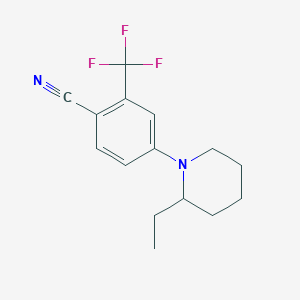

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

Descripción

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a 2-ethylpiperidine moiety at the 4-position of the benzene ring. The compound’s structure combines aromatic nitrile functionality with a piperidine substituent, which may confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to simpler benzonitrile analogs.

Propiedades

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZJVLDDDEYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470852 | |

| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869643-10-7 | |

| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-trifluoromethyl-benzonitrile with 2-ethyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of polymers and resins, contributing to advances in material science

Mecanismo De Acción

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Structural Diversity and Functional Groups

- Trifluoromethyl Positioning: All analogs share a -CF₃ group at the 2-position of the benzonitrile core, except ND-14, which places it at the 2-position of a thioxoimidazolidinone ring .

- Heterocyclic Moieties : The target compound’s 2-ethylpiperidine group contrasts with Example 62’s 4-ethylpiperazine (a seven-membered ring with an additional nitrogen) and Compound 29’s benzimidazole-pyridine hybrid . Piperidine derivatives generally offer conformational rigidity, whereas piperazines may improve solubility.

Actividad Biológica

4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18F3N

- Molecular Weight : 305.32 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways involved in various physiological processes.

- Enzymatic Inhibition : It has been suggested that this compound could inhibit certain enzymes, impacting metabolic pathways crucial for cell function.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating:

- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Neurological Disorders : Its interaction with neurotransmitter receptors could make it a candidate for treating conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antitumor Activity :

- A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Cell Line IC50 (µM) A549 (Lung Cancer) 5.3 MCF7 (Breast Cancer) 4.8 HeLa (Cervical Cancer) 6.1 -

Neuropharmacological Effects :

- Another study focused on the compound's effects on neurotransmitter systems. It was found to modulate serotonin and dopamine receptors, leading to antidepressant-like effects in animal models.

-

Kinase Inhibition :

- Research demonstrated that the compound acts as a selective inhibitor of certain protein kinases, which are critical in cell cycle regulation and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- Substitution of fluorine : Reacting 4-fluoro-2-(trifluoromethyl)benzonitrile with 2-ethylpiperidine under basic conditions (e.g., NaH or K₂CO₃) at elevated temperatures (80–120°C) to replace the fluorine atom with the ethylpiperidine moiety .

- Cross-coupling : Using iodinated intermediates (e.g., 4-iodo-2-(trifluoromethyl)benzonitrile) with organometallic reagents or amines in the presence of catalysts like Pd or Cu .

- Purification : Column chromatography with solvents such as CH₂Cl₂:Et₂O (9:1) is effective for isolating the product .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- IR spectroscopy : The nitrile group (C≡N) shows a strong absorption near 2193 cm⁻¹, while the trifluoromethyl (CF₃) group exhibits peaks around 1390 cm⁻¹ .

- NMR : ¹H NMR can confirm the ethylpiperidine moiety (δ ~1.2–1.5 ppm for CH₂CH₃ and δ ~2.5–3.5 ppm for piperidine protons). ¹⁹F NMR detects the CF₃ group at δ ~-60 to -70 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₇F₃N₂).

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the ethylpiperidine group?

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance NAS reactivity by stabilizing transition states .

- Catalysis : Adding catalytic iodide (e.g., KI) accelerates fluorine displacement via an SNAr mechanism .

- Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions like hydrolysis of the nitrile group .

Q. What strategies mitigate byproduct formation during synthesis?

- Impurity profiling : Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., unreacted 4-fluoro precursor or di-substituted byproducts) .

- Selective purification : Use gradient elution in column chromatography (e.g., hexane:EtOAc from 9:1 to 1:1) to separate structurally similar impurities .

- Quenching reactive intermediates : Add TEMPO (a radical scavenger) to suppress polymerization or oxidation side reactions .

Q. How does the trifluoromethyl group influence reaction kinetics and stability?

- Electron-withdrawing effect : The CF₃ group deactivates the aromatic ring, slowing NAS but enhancing regioselectivity for meta/para positions .

- Stability under acidic conditions : The nitrile group may hydrolyze to an amide in strong acids (e.g., H₂SO₄), requiring neutral pH during synthesis .

- Thermal stability : Differential scanning calorimetry (DSC) studies show decomposition above 200°C, suggesting reactions should be conducted below this threshold .

Q. What mechanistic insights explain the regioselectivity of substitution reactions?

- Computational modeling : Density functional theory (DFT) calculations predict preferential substitution at the para position due to lower activation energy for CF₃-stabilized transition states .

- Isotopic labeling : Using deuterated amines (e.g., 2-ethylpiperidine-d₁₄) confirms the nucleophilic attack mechanism via kinetic isotope effects .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| NAS with 2-ethylpiperidine | 4-fluoro-2-(trifluoromethyl)benzonitrile | NaH, DMF, 120°C, 12 h | 55–70% | |

| Pd-catalyzed coupling | 4-iodo-2-(trifluoromethyl)benzonitrile | Pd(OAc)₂, Xantphos, 100°C | 77% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.